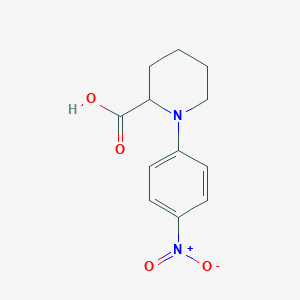

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid

Descripción general

Descripción

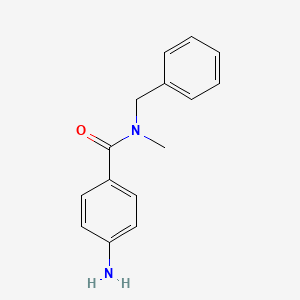

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid is a compound that belongs to the family of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including anticancer and antibacterial properties. These compounds are of significant interest due to their pharmacokinetic mechanisms and potential therapeutic applications .

Synthesis Analysis

The synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a closely related compound, has been reported using a simple and efficient in situ synthesis method. This method involves direct reductive alkylation of 1-methylpiperazine with triacetoxy sodium borohydride, yielding high purity products in 95–99% yields. This process is scalable and has been used for the large-scale synthesis of key intermediates like imatinib . Another synthesis approach for a related compound involves the α-bromination of 4-methylbenzoic acid followed by amination without separation, achieving a yield of up to 81.5% .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related piperazine derivatives have been investigated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. These studies have identified multiple stable conformers and provided detailed insights into the molecular geometry, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

While specific chemical reactions of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid are not detailed in the provided papers, the general reactivity of piperazine derivatives can be inferred. These compounds often undergo reactions typical for carboxylic acids and secondary amines, such as esterification, amidation, and alkylation. The presence of the piperazine ring also allows for nucleophilic substitution reactions at the nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Theoretical calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate that charge transfer occurs within these molecules, which can affect their fluorescence properties and binding characteristics to proteins like bovine serum albumin (BSA). The binding dynamics of these compounds with BSA have been studied using fluorescence spectroscopy, revealing insights into their pharmacokinetic behavior .

Aplicaciones Científicas De Investigación

Synthesis Methods and Precursor Roles

- Practical Synthesis as a Key Precursor: 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid has been synthesized efficiently as a key precursor for imatinib, a significant pharmaceutical compound. This method is scalable for large-scale synthesis and demonstrates high yields (Koroleva et al., 2012).

- Synthesis from 4-Methylbenzoic Acid: Another approach synthesizes this compound from 4-methylbenzoic acid through α-bromination and amination, leading to high yields under optimized conditions (Lu Xiao-qin, 2010).

Chemical Interactions and Derivatives

- Formation of Amides: Research demonstrates the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, derived from reactions involving 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid. These findings are significant in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011).

- Salt Formation and Cocrystallization: The compound forms salts through cocrystallization with picric acid, exhibiting specific hydrogen bonding patterns. This study is crucial in understanding molecular interactions in crystalline structures (Hongqi Li et al., 2009).

Photophysical Properties

- Aggregation Enhanced Emission: Studies on 1,8-naphthalimide based compounds, including derivatives of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid, reveal aggregation enhanced emission in specific solutions. These findings are crucial in photophysical research (Srivastava et al., 2016).

Metabolic Studies

- Metabolism in Biological Systems: There's research on the metabolism of related compounds, providing insights into how derivatives of 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid behave in biological systems (Jiang et al., 2007).

Molecular Complexes and Catalytic Activity

- Formation of Copper Complexes: Research demonstrates the formation of less symmetrical dicopper(II) complexes with 3-(4-Methylpiperazin-1-ylmethyl)benzoic acid derivatives, providing insights into the active site modeling of type 3 copper proteins (Merkel et al., 2005).

Safety And Hazards

Propiedades

IUPAC Name |

3-[(4-methylpiperazin-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17/h2-4,9H,5-8,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSCFZLMSBEZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588180 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazin-1-ylmethyl)benzoic acid | |

CAS RN |

514209-42-8 | |

| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)